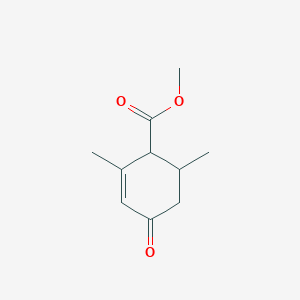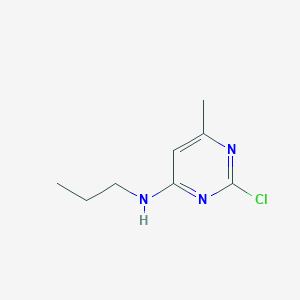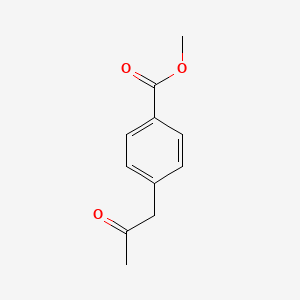![molecular formula C8H19F2O3PSi B1365728 二乙基[二氟(三甲基硅基)甲基]膦酸酯 CAS No. 80077-72-1](/img/structure/B1365728.png)
二乙基[二氟(三甲基硅基)甲基]膦酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is a chemical compound with the linear formula (CH3)3SiCF2P(O)(OC2H5)2 . It has a molecular weight of 260.29 . This compound is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is not explicitly mentioned in the search results. However, it is used as a reagent in the enantioselective phosphonyldifluoromethylation of allylic fluorides .
Molecular Structure Analysis
The molecular structure of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate can be represented by the SMILES string CCOP(=O)(OCC)C(F)(F)Si(C)C . The InChI key for this compound is AUYUSSHVQGGCCS-UHFFFAOYSA-N .
Chemical Reactions Analysis
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is used as a latent pronucleophile in the Lewis base catalyzed substitution of allylic fluorides . The reaction proceeds as a kinetic resolution to produce both the difluoromethylphosphonate products and the remaining fluorides in good yields and with high stereoselectivity .
Physical And Chemical Properties Analysis
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is a liquid at room temperature . It has a refractive index of 1.414 , a boiling point of 75 °C at 0.2 mmHg , and a density of 1.077 g/mL at 25 °C .
科学研究应用
1. NMR Chemical Shift Standard and pH Indicator Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is used as a new NMR (Nuclear Magnetic Resonance) chemical shift standard and pH indicator. This compound, also known as difluorotrimethylsilanylphosphonic acid (DFTMP), has been demonstrated to be useful for in situ determination of pH in complex biofluids .
Enantioselective Catalysis
The compound serves as a latent pronucleophile in the first enantioselective phosphonyldifluoromethylation. It is used in Lewis base catalyzed substitution of allylic fluorides, which proceeds as a kinetic resolution to produce both the difluoromethylated product and the enantioenriched allylic substrate .
Hydrolysis Research
In hydrolysis studies, diethyl [difluoro(trimethylsilyl)methyl]phosphonate is investigated for its reactivity under various conditions, such as reaction time, acid concentration, and the amount of hydrochloric acid necessary for optimal reaction outcomes .
安全和危害
The safety data sheet for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate indicates that it is a combustible liquid . In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used . Special hazards arising from the substance include carbon oxides, oxides of phosphorus, hydrogen fluoride, and silicon oxides .
未来方向
The future directions for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate are not explicitly mentioned in the search results. However, its use as a new NMR chemical shift standard and pH indicator, difluorotrimethylsilanylphosphonic acid (DFTMP), is described . The utility of this reagent is demonstrated for in situ determination of pH in complex biofluids .
Relevant Papers
The relevant paper retrieved is "Enantioselective Lewis base catalyzed phosphonyldifluoromethylation of allylic fluorides using a C-silyl latent pronucleophile" . This paper describes the use of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate as a latent pronucleophile in the Lewis base catalyzed substitution of allylic fluorides .
作用机制
Target of Action
It is known that phosphonates often interact with enzymes or receptors that have a role in cellular processes .
Mode of Action
It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides . This suggests that it may interact with its targets through a mechanism involving nucleophilic substitution.
Biochemical Pathways
Phosphonates are known to interfere with various biochemical pathways, often by mimicking the structure of natural substrates or intermediates .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 75 °c at 02 mmHg and a density of 1077 g/mL at 25 °C . These properties could influence its bioavailability.
Result of Action
It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides , suggesting that it may have a role in facilitating or inhibiting certain chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate. For instance, its utility as a pH indicator in complex biofluids suggests that its action may be influenced by the pH of the environment .
属性
IUPAC Name |
[diethoxyphosphoryl(difluoro)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19F2O3PSi/c1-6-12-14(11,13-7-2)8(9,10)15(3,4)5/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYUSSHVQGGCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)[Si](C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19F2O3PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402997 |
Source


|
| Record name | AG-H-21096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate | |
CAS RN |
80077-72-1 |
Source


|
| Record name | AG-H-21096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Diethyl [difluoro(trimethylsilyl)methyl]phosphonate a useful reagent in organic synthesis?
A1: Diethyl [difluoro(trimethylsilyl)methyl]phosphonate serves as a valuable reagent for introducing the difluoromethylphosphonate group into molecules. This is particularly useful for synthesizing biologically active compounds, as the difluoromethylphosphonate group can mimic phosphate groups or act as metabolically stable bioisosteres. [, ]
Q2: How does Diethyl [difluoro(trimethylsilyl)methyl]phosphonate facilitate difluoromethylenation reactions?
A2: This reagent acts as a "latent pronucleophile." [] While it doesn't directly donate the difluoromethylene group, it reacts with appropriate electrophiles, like allylic fluorides, in the presence of a catalyst. This reaction forms a new carbon-carbon bond, effectively incorporating the difluoromethylphosphonate moiety into the target molecule. []
Q3: Can you give an example of a specific reaction where Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is used?
A3: One example is its application in the enantioselective phosphonyldifluoromethylation of allylic fluorides. [] This reaction, catalyzed by cinchona-based alkaloid catalysts, proceeds as a kinetic resolution. It produces both the desired difluoromethylphosphonate product and the remaining fluorides with high enantioselectivity. [] This control over stereochemistry is crucial in pharmaceutical development, where different enantiomers can exhibit significantly different biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

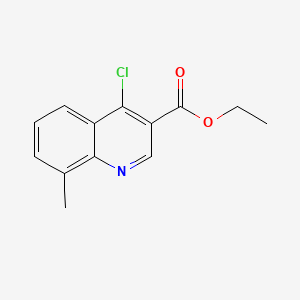
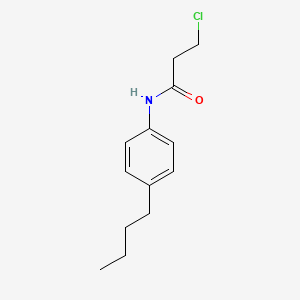
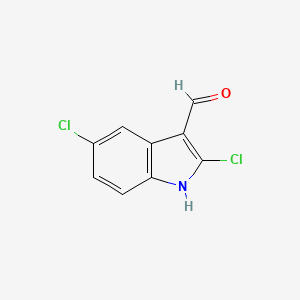
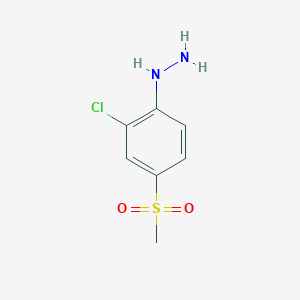
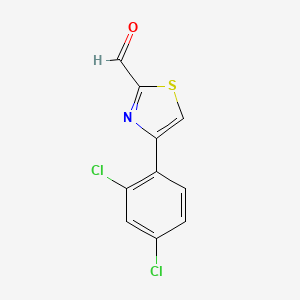
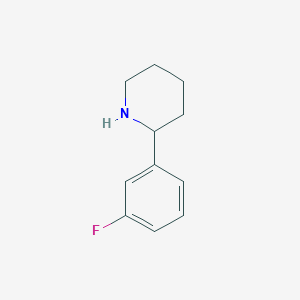
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)
![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)


